Cyclopropyl (4-bromo-2-fluorophenyl)methanol
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Overview
Description
Cyclopropyl (4-bromo-2-fluorophenyl)methanol is an organic compound with the molecular formula C10H10BrFO It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with bromine and fluorine atoms, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl (4-bromo-2-fluorophenyl)methanol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with cyclopropylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl (4-bromo-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include cyclopropyl (4-bromo-2-fluorophenyl)ketone, cyclopropyl (4-amino-2-fluorophenyl)methanol, and other substituted derivatives.
Scientific Research Applications
Cyclopropyl (4-bromo-2-fluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopropyl (4-bromo-2-fluorophenyl)methanol exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can induce strain in the molecular structure, affecting the reactivity and binding affinity of the compound. The bromine and fluorine substituents can participate in halogen bonding, influencing the compound’s interaction with biological molecules and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl (4-chloro-2-fluorophenyl)methanol
- Cyclopropyl (4-bromo-2-chlorophenyl)methanol
- Cyclopropyl (4-bromo-2-methylphenyl)methanol
Uniqueness
Cyclopropyl (4-bromo-2-fluorophenyl)methanol is unique due to the combination of the cyclopropyl group and the specific halogen substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-cyclopropylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCKBVGTYFUBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)Br)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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